2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-30-21-10-7-16(13-22(21)31-2)11-12-25-20(24(28)29)15-23(27)26-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14,20,25H,11-12,15H2,1-2H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKDNSGGCSYPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The target compound’s structure combines aromatic bulk (naphthalene and methoxy-substituted phenyl groups) with a polar 4-oxobutanoic acid group. This contrasts with simpler amino acids like L-asparagine and more complex pharmaceuticals like verapamil-related compounds.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Pharmacological and Functional Insights
- However, the target compound’s 4-oxobutanoic acid group replaces the nitrile and isopropyl groups in verapamil analogs, which may alter binding affinity or metabolic stability .
- Amino Acid Analogs (e.g., L-Asparagine): Unlike L-asparagine, the target compound’s bulky aromatic substituents likely reduce water solubility and cellular uptake. However, the 4-oxobutanoic acid moiety could confer pH-dependent ionization, enhancing bioavailability in specific physiological environments .
Q & A
Basic: What are the optimal synthetic conditions for 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid?
The synthesis typically involves a multi-step sequence:
- Step 1 : Amide coupling between 3,4-dimethoxyphenethylamine and a protected 4-oxobutanoic acid derivative (e.g., methyl ester) under carbodiimide-mediated conditions (e.g., EDC/HOBt) at 0–4°C to minimize racemization .
- Step 2 : Deprotection of the ester group under alkaline conditions (e.g., NaOH/MeOH) followed by acidification to yield the free carboxylic acid intermediate.
- Step 3 : Coupling with 2-naphthylamine via a mixed anhydride or activated ester method (e.g., NHS ester) at 25–40°C for 6–12 hours.
- Critical Parameters :
Basic: How can the structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching the molecular weight (C₂₅H₂₇N₂O₅: expected ~459.5 g/mol) .
- HPLC-PDA : Monitor purity and detect byproducts using a 254 nm wavelength .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise due to:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or enzyme isoforms (e.g., kinase selectivity panels). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Structural Analog Interference : Compare with analogs like 2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS 51116-24-6), which shares methoxy and aromatic motifs but lacks the naphthyl group. This helps isolate pharmacophoric contributions .
- Solubility Artifacts : Use DMSO stock concentrations <0.1% (v/v) to avoid cytotoxicity masking true activity .
Advanced: What strategies optimize the compound’s selectivity in targeting enzymes like thymidylate synthase (TS)?
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects :
- The 3,4-dimethoxyphenethyl group enhances hydrophobic interactions with TS’s allosteric pocket, while the naphthylamine moiety contributes to π-stacking with Phe³⁶⁰ .
- Fluorine substitution on the phenyl ring (e.g., as in 4-(2-fluorophenyl)-4-oxobutanoic acid ) can improve metabolic stability but may reduce affinity .
- Molecular Dynamics (MD) Simulations : Model binding poses to identify residues critical for selectivity (e.g., Asp²¹⁸ in TS). Validate with alanine-scanning mutagenesis .
Advanced: How to address low yields in the final coupling step with 2-naphthylamine?
Common pitfalls and solutions:
- Activation Efficiency : Replace traditional coupling agents (e.g., DCC) with COMU or PyBOP, which offer higher reactivity in polar aprotic solvents (e.g., DMF) .
- Steric Hindrance : Introduce a spacer (e.g., PEG₂) between the oxobutanoic acid and naphthylamine to reduce steric clash.
- Byproduct Analysis : Use LC-MS to detect hydrolysis products (e.g., free naphthylamine) and adjust reaction stoichiometry (1.2:1 amine:acid ratio) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the amide bond .
- Long-term : Lyophilize as a sodium salt and store at –80°C with desiccant (silica gel). Confirm stability via periodic HPLC checks .
Advanced: How does the compound’logP influence its cellular uptake and bioavailability?
- Predicted logP : ~3.2 (via ChemDraw), indicating moderate lipophilicity.
- Optimization Strategies :
Advanced: What computational tools are recommended for predicting off-target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
